molecular formula C30H42N2O B116072 trans-N-(2,6-Diethylphenyl)-N'-cyclohexylmethyl-N'-(4-phenylcyclohexyl)urea CAS No. 145410-51-1

trans-N-(2,6-Diethylphenyl)-N'-cyclohexylmethyl-N'-(4-phenylcyclohexyl)urea

Cat. No. B116072
M. Wt: 446.7 g/mol
InChI Key: JEGOWZPPTDFWFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-N-(2,6-Diethylphenyl)-N'-cyclohexylmethyl-N'-(4-phenylcyclohexyl)urea, also known as DPCPX, is a highly selective antagonist for the adenosine A1 receptor. Adenosine receptors are G protein-coupled receptors that play a crucial role in various physiological processes such as neurotransmission, cardiovascular function, and immune response. DPCPX has been widely used in scientific research to elucidate the role of adenosine A1 receptors in various biological processes.

Mechanism Of Action

Trans-N-(2,6-Diethylphenyl)-N'-cyclohexylmethyl-N'-(4-phenylcyclohexyl)urea acts as a competitive antagonist for the adenosine A1 receptor. Adenosine A1 receptors are widely distributed in the brain, heart, and immune system, and their activation leads to the inhibition of adenylate cyclase and a decrease in intracellular cAMP levels. trans-N-(2,6-Diethylphenyl)-N'-cyclohexylmethyl-N'-(4-phenylcyclohexyl)urea binds to the adenosine A1 receptor and prevents the binding of adenosine, leading to an increase in cAMP levels and the activation of downstream signaling pathways.

Biochemical And Physiological Effects

Trans-N-(2,6-Diethylphenyl)-N'-cyclohexylmethyl-N'-(4-phenylcyclohexyl)urea has been shown to have a range of biochemical and physiological effects depending on the tissue or organ system being studied. In the brain, trans-N-(2,6-Diethylphenyl)-N'-cyclohexylmethyl-N'-(4-phenylcyclohexyl)urea has been shown to increase neuronal excitability and synaptic transmission, leading to enhanced cognitive function and memory consolidation. In the heart, trans-N-(2,6-Diethylphenyl)-N'-cyclohexylmethyl-N'-(4-phenylcyclohexyl)urea has been shown to increase heart rate and contractility, leading to improved cardiovascular function. In the immune system, trans-N-(2,6-Diethylphenyl)-N'-cyclohexylmethyl-N'-(4-phenylcyclohexyl)urea has been shown to modulate the release of cytokines and chemokines, leading to altered immune responses.

Advantages And Limitations For Lab Experiments

Trans-N-(2,6-Diethylphenyl)-N'-cyclohexylmethyl-N'-(4-phenylcyclohexyl)urea has several advantages as a research tool. It is highly selective for the adenosine A1 receptor, making it a useful tool for studying the specific effects of adenosine A1 receptor activation. It is also relatively stable and can be easily synthesized in the laboratory. However, trans-N-(2,6-Diethylphenyl)-N'-cyclohexylmethyl-N'-(4-phenylcyclohexyl)urea has some limitations as a research tool. It has a relatively short half-life and can be rapidly metabolized in vivo, making it difficult to use in long-term studies. Additionally, it has been shown to have some off-target effects on other adenosine receptors, which can complicate data interpretation.

Future Directions

There are several future directions for research on trans-N-(2,6-Diethylphenyl)-N'-cyclohexylmethyl-N'-(4-phenylcyclohexyl)urea and adenosine A1 receptors. One area of research is the role of adenosine A1 receptors in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. trans-N-(2,6-Diethylphenyl)-N'-cyclohexylmethyl-N'-(4-phenylcyclohexyl)urea has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to elucidate the underlying mechanisms. Another area of research is the role of adenosine A1 receptors in pain perception and analgesia. trans-N-(2,6-Diethylphenyl)-N'-cyclohexylmethyl-N'-(4-phenylcyclohexyl)urea has been shown to modulate pain perception in animal models, and further research is needed to determine its potential as a therapeutic target for pain management. Finally, there is a need for the development of more selective and stable adenosine A1 receptor antagonists that can be used in long-term studies in vivo.

Scientific Research Applications

Trans-N-(2,6-Diethylphenyl)-N'-cyclohexylmethyl-N'-(4-phenylcyclohexyl)urea has been extensively used in scientific research to investigate the role of adenosine A1 receptors in various physiological processes. It has been shown to have a high affinity for the adenosine A1 receptor and is highly selective compared to other adenosine receptor antagonists. trans-N-(2,6-Diethylphenyl)-N'-cyclohexylmethyl-N'-(4-phenylcyclohexyl)urea has been used to study the effects of adenosine A1 receptor activation on neuronal excitability, synaptic transmission, and plasticity in the brain. It has also been used to study the role of adenosine A1 receptors in cardiovascular function, immune response, and sleep regulation.

properties

CAS RN

145410-51-1

Product Name

trans-N-(2,6-Diethylphenyl)-N'-cyclohexylmethyl-N'-(4-phenylcyclohexyl)urea

Molecular Formula

C30H42N2O

Molecular Weight

446.7 g/mol

IUPAC Name

1-(cyclohexylmethyl)-3-(2,6-diethylphenyl)-1-(4-phenylcyclohexyl)urea

InChI

InChI=1S/C30H42N2O/c1-3-24-16-11-17-25(4-2)29(24)31-30(33)32(22-23-12-7-5-8-13-23)28-20-18-27(19-21-28)26-14-9-6-10-15-26/h6,9-11,14-17,23,27-28H,3-5,7-8,12-13,18-22H2,1-2H3,(H,31,33)

InChI Key

JEGOWZPPTDFWFH-UHFFFAOYSA-N

SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)N(CC2CCCCC2)C3CCC(CC3)C4=CC=CC=C4

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)N(CC2CCCCC2)C3CCC(CC3)C4=CC=CC=C4

synonyms

1-(cyclohexylmethyl)-3-(2,6-diethylphenyl)-1-(4-phenylcyclohexyl)urea

Origin of Product

United States

Synthesis routes and methods

Procedure details

To the solution of 2 g of N-(4-phenylcyclohexyl)-N-cyclohexylmethylamine in dichloromethane was added 2 ml of pyridine and to the mixture was added a solution of 1.6 g of 2,6-diethylphenylisocyanate in 30 ml of dichloromethane dropwise. After the mixture was stirred at room temperature, to the solution was added diluted hydrochloric acid and extracted with ethyl acetate. The extract was washed with water, aqueous sodium hydrogencarbonate solution and saturated brine and then dried over magnesium sulfate. The solvent was distilled away in vacuo to give 2 g of crude crystals. The crystals were recrystallized from the mixture of ethyl acetate and hexane to give 1.2 g of N-(2,6-diethylphenyl)-N'-cyclohexylmethyl-N'-(4-phenylcyclohexyl)urea, melting at 166°-168° C.
Name
N-(4-phenylcyclohexyl)-N-cyclohexylmethylamine
Quantity
2 g
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reactant
Reaction Step One
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2 mL
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reactant
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0 (± 1) mol
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solvent
Reaction Step One
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1.6 g
Type
reactant
Reaction Step Two
Quantity
30 mL
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solvent
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Quantity
0 (± 1) mol
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reactant
Reaction Step Three

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